molecular formula C10H9BrF3NO2S B14049027 1-(3-Bromopropyl)-4-nitro-3-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-4-nitro-3-(trifluoromethylthio)benzene

Cat. No.: B14049027
M. Wt: 344.15 g/mol
InChI Key: FFBJWYXXQWILDH-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-nitro-3-(trifluoromethylthio)benzene is an organic compound characterized by the presence of bromine, nitro, and trifluoromethylthio groups attached to a benzene ring

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-4-nitro-3-(trifluoromethylthio)benzene typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable precursor, followed by nitration and the introduction of the trifluoromethylthio group. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(3-Bromopropyl)-4-nitro-3-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions, using reagents such as hydrogen gas and a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly affecting the trifluoromethylthio group, leading to the formation of sulfoxides or sulfones.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-(3-Bromopropyl)-4-nitro-3-(trifluoromethylthio)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

    Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-4-nitro-3-(trifluoromethylthio)benzene exerts its effects involves interactions with specific molecular targets. The bromine and nitro groups can participate in various chemical reactions, while the trifluoromethylthio group can influence the compound’s overall reactivity and stability. These interactions can affect molecular pathways, leading to the compound’s observed effects in different applications.

Comparison with Similar Compounds

1-(3-Bromopropyl)-4-nitro-3-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:

    1-(3-Bromopropyl)-4-nitrobenzene: Lacks the trifluoromethylthio group, resulting in different chemical properties and reactivity.

    1-(3-Bromopropyl)-3-(trifluoromethylthio)benzene: Similar structure but without the nitro group, leading to variations in its chemical behavior and applications.

Properties

Molecular Formula

C10H9BrF3NO2S

Molecular Weight

344.15 g/mol

IUPAC Name

4-(3-bromopropyl)-1-nitro-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C10H9BrF3NO2S/c11-5-1-2-7-3-4-8(15(16)17)9(6-7)18-10(12,13)14/h3-4,6H,1-2,5H2

InChI Key

FFBJWYXXQWILDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCBr)SC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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